molecular formula C28H22ClN3O4 B11447088 4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide

4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11447088
M. Wt: 499.9 g/mol
InChI Key: RSOZJQUCIZFSLV-UHFFFAOYSA-N
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Description

4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide is a complex organic compound that features a quinazolinone core, a chlorobenzyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Benzylic oxidation products.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

Biology and Medicine

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Industry

    Material Science: Potential use in the development of new materials with specific electronic properties.

    Chemical Engineering: Utilized in the design of new catalysts and reaction pathways.

Mechanism of Action

The mechanism of action of 4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide structures but varying side chains.

    Furan-Containing Compounds: Molecules that include furan rings but differ in other structural aspects.

Uniqueness

4-{[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide is unique due to its combination of a quinazolinone core, a chlorobenzyl group, and a furan ring, which together confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C28H22ClN3O4

Molecular Weight

499.9 g/mol

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C28H22ClN3O4/c29-22-13-9-20(10-14-22)17-31-25-6-2-1-5-24(25)27(34)32(28(31)35)18-19-7-11-21(12-8-19)26(33)30-16-23-4-3-15-36-23/h1-15H,16-18H2,(H,30,33)

InChI Key

RSOZJQUCIZFSLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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